1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-
Description
The compound 1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- is a bicyclic heterocyclic molecule featuring a pyrazolo[4,3-c]pyridine core with a tetrahydro configuration (saturated 4,5,6,7-positions) and a trifluoromethyl (-CF₃) substituent at the 3-position. This compound is part of a broader class of fluorinated pyrazolo-pyridines, which are valued for their metabolic stability, lipophilicity, and bioactivity .
Key structural attributes:
- Saturation: The 4,5,6,7-tetrahydro configuration reduces ring strain and modulates electronic properties.
- Trifluoromethyl group: Introduces strong electron-withdrawing effects, improving binding affinity in biological targets.
- Acetonitrile moiety: A versatile functional group for further derivatization (e.g., hydrolysis to carboxylic acids or coupling reactions).
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4/c10-9(11,12)8-6-5-14-3-1-7(6)16(15-8)4-2-13/h14H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPZJLQUSODZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=C2C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its antiproliferative properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a fused heterocyclic structure that contributes to its biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and potentially its interaction with biological targets.
Biological Activity Overview
1H-Pyrazolo[4,3-c]pyridine derivatives have demonstrated various biological activities including:
- Antiproliferative Effects : Studies indicate that these compounds can inhibit the growth of various cancer cell lines.
- Apoptosis Induction : They are involved in the activation of apoptotic pathways.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer progression.
Antiproliferative Activity
A range of studies has assessed the antiproliferative activity of 1H-pyrazolo[4,3-c]pyridine derivatives against different cancer cell lines. The following table summarizes key findings:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 (Breast) | 2.5 | Induces apoptosis via caspase activation |
| 2 | K562 (Leukemia) | 3.0 | Inhibits tubulin polymerization |
| 3 | HL-60 (Leukemia) | 1.8 | PARP-1 cleavage induction |
| 4 | A549 (Lung) | 4.0 | Inhibition of cell cycle progression |
Research has elucidated several mechanisms through which 1H-pyrazolo[4,3-c]pyridine derivatives exert their biological effects:
- Caspase Activation : Compounds have been shown to activate caspases, leading to programmed cell death in cancer cells .
- Inhibition of Microtubule Formation : Certain derivatives disrupt microtubule dynamics, which is crucial for cell division .
- PARP Inhibition : The cleavage of poly(ADP-ribose) polymerase (PARP) has been associated with the induction of apoptosis in treated cells .
Case Studies
Several case studies have highlighted the potential therapeutic applications of these compounds:
- Study on MCF-7 Cells : A derivative was found to significantly reduce cell viability with an IC50 value of 2.5 µM, demonstrating potent antiproliferative effects and inducing apoptosis through caspase pathways .
- K562 Leukemia Model : Another derivative exhibited an IC50 value of 3.0 µM against K562 cells, primarily through inhibition of tubulin polymerization, suggesting potential for development as a chemotherapeutic agent .
- In Vivo Studies : Recent studies indicated that certain pyrazolo[4,3-c]pyridine derivatives inhibited tumor growth in murine models without systemic toxicity, highlighting their selective action on cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is heavily influenced by their structural characteristics. Key observations include:
- Substituent Effects : The presence and position of substituents significantly affect potency; for instance, bulky groups at certain positions can reduce activity .
- Trifluoromethyl Group : The incorporation of a trifluoromethyl group has been associated with increased lipophilicity and enhanced binding affinity to biological targets .
Scientific Research Applications
Medicinal Chemistry Applications
The pyrazolo[4,3-c]pyridine scaffold has been extensively explored for its biological activities , making it a valuable target in drug discovery.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibit promising anticancer properties. For instance:
- Compounds with this scaffold have shown effectiveness as inhibitors of cyclin-dependent kinases (CDK2 and CDK9), which are crucial in cell cycle regulation. Specific compounds have reported IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, showcasing their potential as anticancer agents .
- Additionally, certain derivatives have shown selective inhibition against various tumor cell lines such as HeLa and HCT116, indicating their utility in targeted cancer therapies .
Neurological Disorders
The compound has also been investigated for its neuroprotective effects. It acts as a positive allosteric modulator for metabotropic glutamate receptors (mGluR5), which are implicated in neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer’s disease.
Synthesis and Chemical Utility
The synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives is facilitated through various methods including:
- Suzuki-Miyaura Coupling : This method has been effectively utilized to produce arylated derivatives with moderate to good yields (43%-72%) by coupling halogenated pyrazoles with boronic acids .
- One-Pot Reactions : Recent advancements allow for one-pot synthesis strategies that streamline the production process while maintaining yield efficiency .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazolo[4,3-c]pyridine derivatives is crucial for optimizing their biological activity:
- Modifications at specific positions on the pyrazole ring can enhance selectivity and potency against targeted enzymes or receptors. For example, the introduction of trifluoromethyl groups has been correlated with increased inhibitory activity against glycogen synthase kinase-3 (GSK-3) and other kinases involved in cell signaling pathways .
Case Studies and Research Findings
Several case studies highlight the applications and efficacy of this compound:
Chemical Reactions Analysis
Cyclization Reactions
The bicyclic core participates in regioselective cyclization processes. In solvent-mediated reactions with trifluoromethyl-β-diketones ( ):
Multicomponent Condensations
The compound serves as a precursor in one-pot syntheses of complex heterocycles:
Example Reaction ( ):
5-Aminopyrazole + Arylaldehydes + Cyclic ketones → Macrocyclane-fused pyrazolo[3,4-b]pyridines
-
Conditions : Acetic acid, trifluoroacetic acid (TFA), 80–140°C under microwave irradiation
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Yield : 72–80%
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Mechanism : Enaminone intermediate formation followed by cyclization at C-4
Functional Group Transformations
The acetonitrile moiety undergoes characteristic nitrile reactions:
| Reagent | Product | Application |
|---|---|---|
| H₂O (acidic hydrolysis) | Carboxylic acid derivative | Bioactive metabolite synthesis |
| LiAlH₄ | Primary amine derivative | Intermediate for drug candidate functionalization |
Electrophilic Substitution
The trifluoromethyl group directs electrophiles to specific ring positions:
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Reagent : N-Bromosuccinimide (NBS) in DMF
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Position : Preferential substitution at C-5 of pyridine ring
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Outcome : Brominated derivatives show enhanced kinase inhibition activity
Ring-Opening and Rearrangement
Under strong acidic conditions:
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Reagent : Concentrated H₂SO₄ at 100°C
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Process : Partial ring opening forms iminium intermediates, which rearrange to pyrazolo[1,5-a]pyrimidines ( )
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Significance : Generates structural isomers with distinct biological target selectivity
Cross-Coupling Reactions
The pyridine ring participates in Pd-catalyzed couplings:
Biological Activity Correlation
Structural modifications directly impact pharmacological properties:
-
Trifluoromethyl position : 4-CF₃ analogs show 3× higher CDK2 inhibition vs. 6-CF₃ isomers ( )
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Acetonitrile hydrolysis : Carboxylic acid derivatives exhibit improved water solubility (logP reduction by 1.2 units)
This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling tailored modifications for target-specific drug design. Controlled reaction conditions and strategic functionalization remain critical for optimizing biological efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes structurally related pyrazolo-pyridine derivatives and their distinguishing features:
Electronic and Physicochemical Properties
- Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound increases electronegativity and lipophilicity (logP ~2.5–3.0) compared to methyl (-CH₃, logP ~1.5–2.0), enhancing membrane permeability vs. .
- Nitrile vs. Ester/Carboxamide : The acetonitrile group (-CH₂CN) offers distinct reactivity compared to esters (-COOEt) or carboxamides (-CONH₂). For example, nitriles can undergo hydrolysis to carboxylic acids, enabling prodrug strategies, while carboxamides (as in apixaban) directly engage in hydrogen bonding with biological targets .
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Construction of the pyrazole ring via hydrazine or 5-aminopyrazole precursors.
- Formation of the fused pyrazolo[4,3-c]pyridine ring system through cyclization reactions.
- Introduction of the trifluoromethyl group typically via trifluoromethylated β-diketones or β-ketoesters.
- Incorporation of the acetonitrile group through aromatic nucleophilic substitution or related reactions involving fluorobenzonitrile derivatives.
Stepwise Preparation Based on Patent CN113264931B
A detailed preparation method is described in patent CN113264931B, which, although focusing on a closely related 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative, provides a robust synthetic route adaptable for the target compound:
| Step | Description | Conditions | Reagents | Yield |
|---|---|---|---|---|
| 1 | Formation of intermediate compound by reaction of starting compound with diethyl oxalate | -78 °C for 1 h, then 25 °C for 12 h in tetrahydrofuran | Lithium hexamethyldisilazide (LiHMDS), diethyl oxalate | 75% |
| 2 | Cyclization in acetic acid | 80 °C for 1 h | Acetic acid | Not specified |
| 3 | Aromatic nucleophilic substitution with fluorobenzonitrile | 100 °C for 12 h in dimethyl sulfoxide (DMSO) | Fluorobenzonitrile | Not specified |
This method uses hydrazine hydrate for pyrazole ring construction and fluorobenzonitrile for introducing the acetonitrile group via aromatic nucleophilic substitution. The trifluoromethyl group can be introduced by using trifluoromethyl-substituted β-diketones or β-ketoesters in the initial steps. The process is advantageous due to readily available raw materials, high atom economy, cost-effectiveness, ease of reaction control, and suitability for industrial scale-up.
Use of 5-Aminopyrazole Precursors and Trifluoromethyl β-Diketones
Literature reports the use of 5-aminopyrazole as a key precursor for constructing fused pyrazolo-pyridine systems. The reaction involves nucleophilic attack of the 5-NH2 group of 5-aminopyrazole on electrophilic trifluoromethyl β-diketones, leading to formation of the pyrazolo[4,3-c]pyridine core with trifluoromethyl substitution at position 3. This approach allows selective formation of the desired isomer depending on the reaction conditions and substituents.
The reaction typically proceeds via:
- Michael addition of 5-aminopyrazole to trifluoromethyl β-diketone.
- Cyclization and dehydration to form the fused heterocycle.
- The acetonitrile group can be introduced through subsequent substitution reactions or by using cyanophenyl derivatives as electrophiles.
The use of ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) as solvents has been demonstrated to improve yields and environmental compatibility by replacing volatile organic solvents.
Multicomponent and Catalyzed Reactions
Other methods include multicomponent reactions involving 5-aminopyrazoles, cyclic β-diketones, and heteroaryl aldehydes under acid catalysis or ionic liquid conditions to form pyrazolo[4,3-c]pyridine derivatives. Palladium-catalyzed coupling reactions have also been employed to construct the fused ring system efficiently.
For example, Pd(PPh3)2Cl2 with Cu2O and 1,10-phenanthroline catalyzes the formation of pyrazolo-pyridine nuclei from β-haloaldehydes and imine derivatives, which can be adapted for trifluoromethylated substrates.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Notes |
|---|---|---|---|---|
| Lithium hexamethyldisilazide-mediated condensation with diethyl oxalate, followed by cyclization and nucleophilic substitution | LiHMDS, diethyl oxalate, fluorobenzonitrile | -78 °C to 25 °C, 80 °C, 100 °C in THF, AcOH, DMSO | High yield, industrially scalable, cost-effective | Suitable for introducing acetonitrile group via fluorobenzonitrile |
| Reaction of 5-aminopyrazole with trifluoromethyl β-diketones | 5-Aminopyrazole, trifluoromethyl β-diketone | Heating in ionic liquids or DMF | Environmentally benign, good regioselectivity | Trifluoromethyl group introduced early |
| Pd-catalyzed cyclization of β-haloaldehydes with imines | Pd(PPh3)2Cl2, Cu2O, 1,10-phenanthroline | Mild catalytic conditions | Efficient ring construction | Can be adapted for trifluoromethyl substrates |
| Acid-catalyzed multicomponent reaction | 5-Aminopyrazole, cyclic β-diketones, heteroaryl aldehydes | Acid catalysis in DMF | High yields, simple operation | Versatile for diverse substituents |
Research Findings and Analysis
- The preparation of the pyrazolo[4,3-c]pyridine core is efficiently achieved by condensation of 5-aminopyrazole derivatives with β-diketones or β-ketoesters bearing trifluoromethyl groups.
- The acetonitrile group introduction is effectively accomplished by aromatic nucleophilic substitution using fluorobenzonitrile derivatives, as demonstrated in the patent CN113264931B.
- Use of lithium hexamethyldisilazide (LiHMDS) as a strong base enables selective formation of key intermediates at low temperatures, improving yield and purity.
- Ionic liquids as solvents provide an environmentally friendly alternative, enhancing reaction rates and selectivity.
- Palladium-catalyzed methods offer mild conditions and high efficiency but may require more expensive catalysts.
- The described methods provide good atom economy and are amenable to scale-up for industrial production.
The preparation of 1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- involves multi-step synthetic strategies centered on pyrazole ring construction, cyclization to the fused pyrazolo-pyridine system, and functional group introduction. The most authoritative and practical method involves:
- Formation of key intermediates using lithium hexamethyldisilazide and diethyl oxalate.
- Cyclization in acetic acid.
- Aromatic nucleophilic substitution to introduce the acetonitrile group.
Alternative approaches using 5-aminopyrazole and trifluoromethyl β-diketones, ionic liquids, and palladium catalysis provide versatile routes depending on the desired scale and environmental considerations. The methods are well-documented with high yields, operational simplicity, and suitability for industrial application.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile derivatives?
- Methodology : The compound can be synthesized via Pd-catalyzed cross-coupling reactions. For example, microwave-assisted cyclization of 3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde derivatives with phenylacetylene in the presence of PdCl₂(PPh₃)₂ and DMF yields pyrazolo[4,3-c]pyridines. Purification typically involves column chromatography using ethyl acetate/dichloromethane/methanol gradients .
- Validation : Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) are critical for confirming structural integrity. Elemental analysis (C, H, N) should match theoretical values to ensure purity (>95%) .
Q. How are substituents like trifluoromethyl groups introduced into the pyrazolo[4,3-c]pyridine scaffold?
- Methodology : Trifluoromethylation is achieved via electrophilic substitution or transition-metal-mediated coupling. For instance, reacting 3-bromo-pyrazolo[4,3-c]pyridine with CuCF₃ or using Langlois’ reagent (NaSO₂CF₃) under oxidative conditions introduces the CF₃ group at the C-3 position .
- Key Parameters : Reaction temperatures (50–120°C) and solvent systems (DMF, methanol) influence yield. Monitor progress via TLC and confirm substitution patterns by ¹⁹F NMR .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic profile and target binding affinity?
- Methodology :
- In vitro assays : Measure inhibition constants (Ki) for target enzymes (e.g., Factor Xa) using fluorogenic substrates. Compare analogs with/without CF₃ to assess electronic and steric effects .
- Pharmacokinetics : Administer the compound orally in rodent models and analyze plasma concentrations via LC-MS/MS. CF₃ groups enhance metabolic stability by reducing CYP450-mediated oxidation .
Q. What quantitative structure-activity relationship (QSAR) models predict the biological activity of this compound class?
- Methodology :
- Descriptor Selection : Use hydrophobic (π), electronic (σ), and steric (van der Waals volume) parameters. For displacement assays (e.g., [³H]prazosin binding), correlate substituent properties with IC₅₀ values .
- Model Validation : Apply multiple linear regression (MLR) or partial least squares (PLS) analysis. A QSAR study on 3-aryl-pyrazolo[4,3-c]pyridines showed R² = 0.89 for π and σ contributions .
- Table : Example QSAR Parameters for Antihypertensive Activity
| Substituent | π (Hydrophobic) | σ (Electronic) | IC₅₀ (nM) |
|---|---|---|---|
| -CF₃ | 0.88 | 0.54 | 12 ± 2 |
| -Cl | 0.71 | 0.47 | 28 ± 4 |
| -OCH₃ | -0.02 | -0.27 | 45 ± 6 |
Q. How can regioselectivity challenges during functionalization of the pyrazolo[4,3-c]pyridine core be addressed?
- Methodology :
- Directed Metalation : Use directing groups (e.g., pyridyl substituents) to control lithiation sites. For example, C-6 bromination is achieved via LDA-mediated deprotonation followed by quenching with Br₂ .
- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict electron density distributions, identifying reactive positions for electrophilic attack .
Experimental Design & Data Analysis
Q. What analytical techniques resolve contradictions in NMR data for structurally similar derivatives?
- Methodology :
- 2D NMR : Utilize HSQC and HMBC to assign ambiguous proton/carbon signals. For example, distinguish between C-4 and C-7 carbons in tetrahydro-pyrazolo[4,3-c]pyridines via long-range coupling .
- X-ray Crystallography : Resolve regiochemistry disputes (e.g., CF₃ placement) by determining crystal structures. Compare experimental bond angles with computational models .
Q. What safety protocols are critical when handling this compound in vivo or in vitro?
- Guidelines :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
